molecular formula C13H8Cl3NO B8371808 4-Amino-3,4',5-trichlorobenzophenone

4-Amino-3,4',5-trichlorobenzophenone

Cat. No.: B8371808
M. Wt: 300.6 g/mol
InChI Key: KMKCAZVBDNPSSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3,4',5-trichlorobenzophenone is a benzophenone derivative characterized by a ketone group bridging two benzene rings. The amino (-NH₂) group is positioned at the 4-para position of one benzene ring, while three chlorine atoms occupy the 3-, 4'-, and 5-positions on both rings. Benzophenones are widely studied for their roles as UV absorbers, photoinitiators, and intermediates in drug synthesis .

Properties

Molecular Formula

C13H8Cl3NO

Molecular Weight

300.6 g/mol

IUPAC Name

(4-amino-3,5-dichlorophenyl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C13H8Cl3NO/c14-9-3-1-7(2-4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H,17H2

InChI Key

KMKCAZVBDNPSSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C(=C2)Cl)N)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

4-Amino-3,5-Dichloroacetophenone (C₈H₆Cl₂NO)

  • Structure: Single benzene ring with a ketone group, amino (-NH₂) at position 4, and chlorine atoms at 3 and 4.
  • Reactivity: Exhibits nucleophilic and electrophilic sites due to the amino and ketone groups, enabling participation in condensation reactions (e.g., Schiff base formation) .
  • Applications : Explored in medicinal chemistry for synthesizing bioactive molecules.

4-Amino-3,5-Bis(2,4-dichlorophenoxy)-1,2,4-Triazole (C₁₃H₈Cl₄N₄O₂)

  • Structure: Triazole core with amino and dichlorophenoxy substituents.
  • Reactivity : Forms Schiff bases with benzaldehyde derivatives; synthesized via hydrazide cyclization in DMSO (65% yield, m.p. 141–143°C) .
  • Applications: Potential antimicrobial agent due to triazole’s bioactivity .

4-Amino-3,5-Dimethyl-1,2,4-Triazole (C₄H₈N₄)

  • Structure: Triazole ring with amino and methyl groups.
  • Reactivity : Acts as a ligand for transition metals (Mn, Co, Cu), forming coordination complexes with magnetic properties .
  • Applications : Used in corrosion inhibition and ionic liquid synthesis .

Reactivity and Stability

  • Schiff Base Formation: Both 4-amino-3,5-dichloroacetophenone and triazole derivatives react with aldehydes to form Schiff bases, a trait likely shared by the target compound .
  • Coordination Chemistry: Triazole analogs demonstrate strong metal-binding capabilities (e.g., Cu, Co), whereas benzophenones may exhibit weaker coordination due to steric hindrance from the biphenyl structure .
  • Stability: Chlorine substituents enhance stability against oxidation but may reduce solubility in polar solvents. Acetophenone analogs are more prone to keto-enol tautomerism than benzophenones .

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